molecular formula C9H8N4O6 B5913700 7-hydroxy-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione

7-hydroxy-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione

Cat. No. B5913700
M. Wt: 268.18 g/mol
InChI Key: CXFMBXVUUMAZJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as H-89 and is a selective inhibitor of protein kinase A (PKA). PKA is a crucial enzyme that plays a vital role in various cellular processes, including metabolism, gene expression, and cell differentiation.

Mechanism of Action

H-89 selectively inhibits PKA by binding to the catalytic subunit of the enzyme. This binding prevents the activation of PKA, which leads to the inhibition of downstream signaling pathways. PKA is involved in regulating various cellular processes, including cell growth, metabolism, and gene expression. Therefore, the inhibition of PKA by H-89 can have significant effects on cellular function.
Biochemical and Physiological Effects:
H-89 has been shown to have various biochemical and physiological effects. In cancer cells, H-89 induces apoptosis by activating caspase-3 and caspase-9, which leads to the cleavage of poly (ADP-ribose) polymerase (PARP). Additionally, H-89 has been found to inhibit the activity of nuclear factor-kappa B (NF-kB), which is a transcription factor involved in regulating inflammation and immune responses.

Advantages and Limitations for Lab Experiments

One of the advantages of using H-89 in lab experiments is its selectivity for PKA. This selectivity allows researchers to specifically target PKA and study its effects on cellular processes. However, one limitation of using H-89 is its potential off-target effects. H-89 has been shown to inhibit other kinases, such as protein kinase G (PKG), which can lead to unintended effects on cellular function.

Future Directions

There are several future directions for research involving H-89. One area of interest is the development of H-89 derivatives that have improved selectivity and efficacy. Additionally, further studies are needed to understand the potential off-target effects of H-89 and how they may impact cellular processes. Finally, the therapeutic potential of H-89 in treating cancer and inflammatory diseases should be further explored through preclinical and clinical studies.
In conclusion, H-89 is a unique chemical compound that has gained significant attention in scientific research due to its selective inhibition of PKA. Its potential therapeutic applications in cancer and inflammatory diseases make it a promising drug candidate. Further research is needed to fully understand the biochemical and physiological effects of H-89 and its potential off-target effects.

Synthesis Methods

The synthesis of H-89 involves the reaction of 6-nitro-1,3-dimethyluracil with acetic anhydride, followed by the addition of hydroxylamine hydrochloride. The product is then purified through recrystallization. This synthesis method is widely used in laboratories to produce H-89 for research purposes.

Scientific Research Applications

H-89 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising drug candidate for cancer treatment. Additionally, H-89 has been found to have anti-inflammatory properties and could be used to treat inflammatory diseases such as arthritis.

properties

IUPAC Name

5-hydroxy-1,3-dimethyl-6-nitro-8H-pyrido[2,3-d]pyrimidine-2,4,7-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O6/c1-11-6-3(8(16)12(2)9(11)17)5(14)4(13(18)19)7(15)10-6/h1-2H3,(H2,10,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFMBXVUUMAZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(C(=O)N2)[N+](=O)[O-])O)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydroxy-1,3-dimethyl-6-nitro-

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